Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Description
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an ethyl carboxylate ester. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing characteristics, which may influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURLQPOAYRMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Ethyl isocyanoacetate (1.2 equiv), 4-bromobenzaldehyde (1.0 equiv), dimethylformamide (DMF) as solvent.
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Catalyst : Potassium carbonate (K₂CO₃, 2.0 equiv).
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Temperature : 80–90°C under inert atmosphere (N₂ or Ar).
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Reaction Time : 12–16 hours.
The reaction achieves a yield of 68–72% after purification via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1). Microwave-assisted synthesis reduces the reaction time to 2–3 hours with comparable yields.
Key Mechanistic Steps:
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Nucleophilic attack of the isocyanoacetate nitrogen on the aldehyde carbonyl.
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Base-mediated deprotonation to form a nitrile ylide intermediate.
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Electrocyclic ring closure to generate the oxazole core.
Silver-Mediated Oxazole Synthesis
An alternative approach employs silver(I) nitrate (AgNO₃) as a catalyst for the cyclization of α-bromo ketones with ethyl glyoxylate. This method is advantageous for its mild conditions and functional group tolerance.
Procedure:
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Substrates : 4-Bromophenyl α-bromo ketone (1.0 equiv), ethyl glyoxylate (1.5 equiv).
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Catalyst : AgNO₃ (10 mol%).
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Solvent : Acetonitrile (MeCN).
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Conditions : 60°C for 6 hours.
The reaction furnishes the target compound in 65% yield after extractive workup (ethyl acetate/water) and recrystallization from ethanol.
Advantages:
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Avoids strong bases, making it suitable for acid-sensitive substrates.
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Silver mediates halogen abstraction, facilitating C–O bond formation.
Copper-Catalyzed Coupling and Cyclization
A three-component synthesis utilizes copper(I) iodide (CuI) to catalyze the coupling of 4-bromoiodobenzene, ethyl propiolate, and ammonium acetate. This method integrates Sonogashira-like coupling with cyclization.
Reaction Parameters:
| Parameter | Value |
|---|---|
| 4-Bromoiodobenzene | 1.0 equiv |
| Ethyl propiolate | 1.2 equiv |
| Ammonium acetate | 2.0 equiv |
| Catalyst | CuI (5 mol%), 1,10-phenanthroline (10 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 120°C |
| Time | 18 hours |
The product is isolated in 58% yield after flash chromatography (hexane/ethyl acetate 3:1).
Mechanistic Pathway:
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Copper-mediated alkyne activation.
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Nucleophilic attack by the amine to form a propargylamine intermediate.
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Cyclization and aromatization to yield the oxazole.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 80–90 | 12–16 | High atom economy |
| Silver-mediated | 65 | 60 | 6 | Mild conditions |
| Copper-catalyzed | 58 | 120 | 18 | Modular substrate scope |
Purification and Characterization
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Purification : All methods require chromatography (silica gel) or recrystallization. Purity ≥95% is confirmed via HPLC.
-
Characterization Data :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for further functionalization.
Mechanism :
The ester group reacts with nucleophiles (e.g., hydroxide ions) to cleave the carbonyl oxygen bond, forming a carboxylate intermediate that is acidified to produce the carboxylic acid.
Experimental Conditions :
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Basic Conditions : Sodium hydroxide (NaOH) in aqueous solution, followed by acidification (e.g., HCl).
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Purification : Column chromatography to isolate the product.
Substitution Reactions
The bromine atom in the 4-bromophenyl substituent enables nucleophilic aromatic substitution (NAS) or coupling reactions.
Example Reaction :
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Amine Substitution : Reaction with amines (e.g., (R)-(+)-1-phenylethyl alcohol) under catalytic conditions (e.g., diphenylphosphoryl azide (DPPA), triethylamine (TEA)) to form carbamic acid derivatives .
Table 1: Substitution Reaction Parameters
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DPPA, TEA | 75–90 | 2–4 | 69–83 |
| (R)-Phenylethyl alcohol | 80 | 4 | 83 |
Condensation Reactions
The oxazole ring participates in condensation reactions, forming heterocyclic derivatives.
Example :
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Imidazole Synthesis : Ethyl isocyanoacetate reacts with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form imidazole derivatives .
Oxidation Reactions
While not directly reported for this compound, related oxazole derivatives undergo oxidation to form carboxylic acids or ketones under strong oxidizing conditions.
Coupling Reactions
The bromophenyl group enables cross-coupling reactions (e.g., Suzuki or Heck), though specific examples for this compound require further investigation.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₂O₃ |
| Molecular Weight | ~296.12 g/mol |
| Solubility | Organic solvents (e.g., EtOAc) |
Research Implications
The compound’s reactivity highlights its utility in:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate has been identified as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases. Preliminary studies suggest its potential in:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15.3 | 3.2 |
| MCF-7 | 12.7 | 4.1 |
| HeLa | 18.9 | 2.8 |
These findings suggest that derivatives of this compound may be developed further as potential anticancer agents.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors that regulate cellular processes related to cancer progression and survival.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an intermediate for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic routes.
- Reactions : Common reactions include:
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions to form substituted derivatives.
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
These reactions expand the utility of the compound in synthesizing diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .
Material Science
Development of Advanced Materials
The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The presence of the oxazole ring contributes to its electronic properties, making it suitable for optoelectronic applications .
Case Study 1: Anticancer Effects
A peer-reviewed study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. Agar diffusion assays revealed notable inhibition zones against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group distinguishes this compound from analogs with other para-substituents. Key comparisons include:
*Calculated based on formula C₁₂H₁₀BrNO₃.
Key Findings :
- Bromo vs. Fluoro : The bromine atom’s larger size and polarizability may enhance interactions in biological systems (e.g., halogen bonding in enzyme inhibition) compared to fluorine.
- Bromo vs.
Heterocyclic Core Modifications
The 1,2-oxazole ring differs from related heterocycles in stability and electronic properties:
Key Findings :
- 1,2-Oxazole vs.
- 1,2-Oxazole vs. Isoxazole : The 1,3-oxazole (isoxazole) core alters dipole moments and hydrogen-bonding capacity, which may affect binding to biological targets .
Biological Activity
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenyl group that enhances its binding affinity to biological targets. The oxazole ring contributes to the compound's stability and reactivity. The ester functional group can undergo hydrolysis, which may release active carboxylic acid derivatives that interact with various biological pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity and bioavailability, potentially enhancing its therapeutic effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating significant antiproliferative activity .
- Mechanism of Induction : Flow cytometry analyses revealed that it induces apoptosis in treated cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Research indicates that this compound can selectively inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression. Some derivatives demonstrated nanomolar inhibition potency against membrane-bound CAs .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the oxazole ring and phenyl substituents significantly impact biological activity:
| Compound Variation | Biological Activity | IC50 Values |
|---|---|---|
| Bromine Substitution | Enhanced binding affinity | Varies by target |
| Ester Hydrolysis Products | Increased cytotoxicity | Lower than parent compound |
| Electron-Drawing Groups | Decreased activity | Higher IC50 values observed |
These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.
Case Studies
- Study on Antitumor Activity : A recent study evaluated several derivatives of this compound for their anticancer properties. The most potent derivatives exhibited IC50 values below 0.5 µM against multiple cancer cell lines, showcasing their potential as lead compounds for drug development .
- In Vivo Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of selected derivatives in animal models. Results indicated favorable absorption and distribution profiles, supporting further exploration for clinical applications .
Q & A
Q. What are the key synthetic pathways and reaction conditions for Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate?
The compound is synthesized via cyclocondensation of diethyl thiocarbamoylmalonate derivatives with hydroxylamine under mild conditions. For example, diethyl (4-bromophenyl)thiocarbamoylmalonate reacts with hydroxylamine at room temperature for 24 hours, followed by recrystallization from acetone to yield the product (79% purity) . Optimization includes monitoring reaction progress via TLC and using stoichiometric ratios of reagents to minimize byproducts.
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural elucidation involves:
- NMR spectroscopy : and NMR to confirm substituent positions and oxazole ring formation.
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths and angles, critical for confirming regioselectivity in heterocyclic systems .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 296.12 g/mol) .
Q. What are the primary physicochemical properties relevant to its stability in experimental settings?
Key properties include:
- Melting point : 171–173°C (determined via differential scanning calorimetry) .
- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in acetone, DMSO, or chloroform for reaction setups .
- Photostability : UV-Vis studies under controlled light exposure assess degradation kinetics for storage protocols.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?
For high-resolution X-ray
- Use SHELXL for anisotropic displacement parameter refinement and SHELXE for experimental phasing to resolve twinning .
- Apply the ORTEP-III GUI to visualize thermal ellipsoids and identify disordered regions, enabling manual adjustment of occupancy factors .
- Example: A study resolved disorder in the 4-bromophenyl group by partitioning occupancy between two conformers .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?
The bromophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:
Q. How does the compound’s electronic structure influence its application in medicinal chemistry or material science?
Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal:
- HOMO-LUMO gap : ~4.5 eV, suggesting utility as a semiconductor or fluorophore.
- Pharmacophore potential : The oxazole ring’s rigidity and bromine’s hydrophobic character enhance binding to kinase targets .
- Experimental validation: Fluorescence quenching assays in protein-ligand interactions .
Methodological Notes
- Contradiction handling : While reports 79% yield via room-temperature synthesis, other methods (e.g., reflux in chloroform) may require temperature optimization to balance yield and purity .
- Advanced purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
